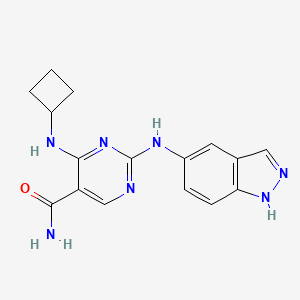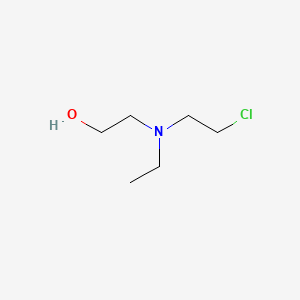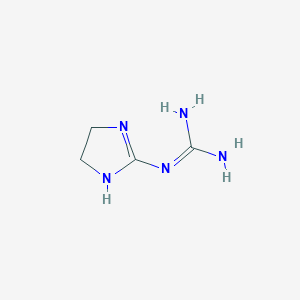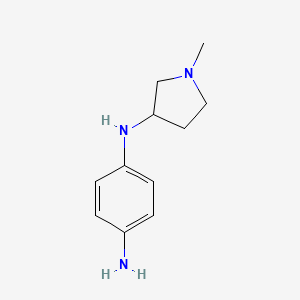
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with an amine group and a 1-methylpyrrolidin-3-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Alkylation: Aniline undergoes alkylation with 1-methylpyrrolidin-3-yl chloride to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Different amine derivatives.
Substitution Products: Halogenated benzene derivatives and other substituted benzene compounds.
Aplicaciones Científicas De Investigación
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine is similar to other compounds with benzene rings and amine groups, such as:
Aniline: A simpler aromatic amine.
4-Aminobenzene-1,4-diamine: A compound with two amine groups on the benzene ring.
1-Methyl-3-pyrrolidinol: A compound with a similar pyrrolidinyl group.
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of both amine and pyrrolidinyl groups, which contribute to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-N-(1-methylpyrrolidin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H17N3/c1-14-7-6-11(8-14)13-10-4-2-9(12)3-5-10/h2-5,11,13H,6-8,12H2,1H3 |
Clave InChI |
IYFLNYTVZQBDHK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1)NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)
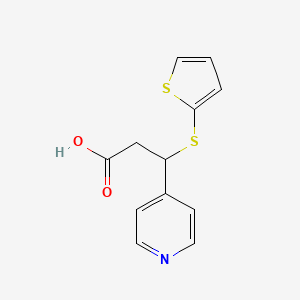
![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
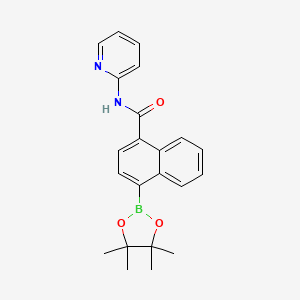

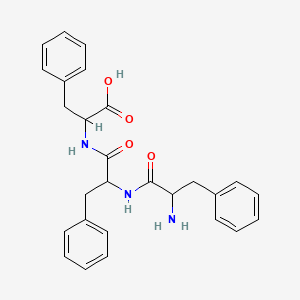
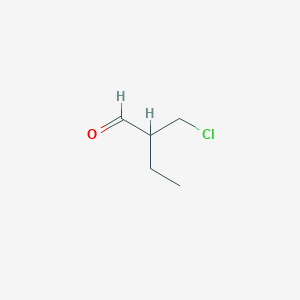

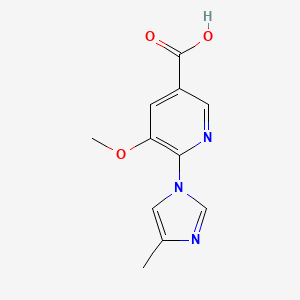
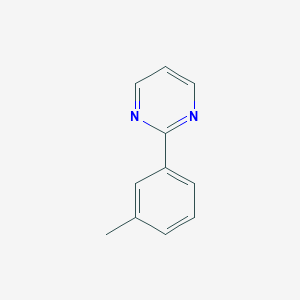
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
